Venelbin

Description

Properties

CAS No. |

76515-02-1 |

|---|---|

Molecular Formula |

C67H82N5O27S |

Molecular Weight |

1422.5 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;methanesulfonic acid |

InChI |

InChI=1S/C33H37N5O5.C33H42O19.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3;1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;14-,21+,23-,24+,26+,27-,28+,29+,32+,33-;/m10./s1 |

InChI Key |

UTIOPHSKTKCRGE-YMEAVVCASA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Venelbin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Vinorelbine Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and semi-synthesis of Vinorelbine (B1196246) Tartrate, a crucial anti-cancer agent. The information is curated for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development.

Chemical Structure of Vinorelbine Tartrate

Vinorelbine tartrate is a semi-synthetic vinca (B1221190) alkaloid, belonging to a class of drugs that target tubulin and disrupt microtubule formation, a critical process in cell division. It is the tartrate salt of vinorelbine, which is structurally derived from the coupling of two natural alkaloids: catharanthine (B190766) and vindoline (B23647).

The chemical name for vinorelbine tartrate is 3',4'-didehydro-4'-deoxy-C'-norvincaleukoblastine [R-(R,R)-2, 3-dihydroxybutanedioate (1:2)(salt)]. The molecular formula is C₅₃H₆₆N₄O₂₀, which corresponds to the vinorelbine base (C₄₅H₅₄N₄O₈) combined with two molecules of tartaric acid (C₄H₆O₆).[1][2][3][4] The molecular weight of the tartrate salt is approximately 1079.11 g/mol .[1][2][3]

The structure of vinorelbine is unique among vinca alkaloids due to the modification of the catharanthine moiety, specifically the contraction of the C'-ring from a nine-membered to an eight-membered ring. This structural alteration is believed to contribute to its distinct pharmacological profile, including a potentially lower incidence of neurotoxicity compared to other vinca alkaloids.

Key Structural Features:

-

Core Skeleton: A bisindole alkaloid structure formed from the coupling of catharanthine and vindoline units.

-

Stereochemistry: Possesses multiple chiral centers, with a defined absolute stereochemistry that is crucial for its biological activity.[3]

-

Functional Groups: Includes ester, hydroxyl, ether, and amine functionalities, which contribute to its solubility, stability, and interactions with biological targets.

-

Tartrate Salt: The presence of two tartaric acid molecules enhances the aqueous solubility of the drug, making it suitable for intravenous administration.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₅₃H₆₆N₄O₂₀ (Tartrate Salt) C₄₅H₅₄N₄O₈ (Vinorelbine Base)[1][3] |

| Molecular Weight | 1079.11 g/mol [1][2][3] |

| CAS Number | 125317-39-7[1] |

| Appearance | White to yellow or light brown amorphous powder[5] |

| Solubility | >1000 mg/mL in distilled water[5] |

| Melting Point | 181-183 °C |

| UV Absorption Maxima | 214, 269, 313 nm |

| pH (Aqueous Solution) | Approximately 3.5[5] |

Note: Some properties may vary slightly depending on the specific experimental conditions and salt form.

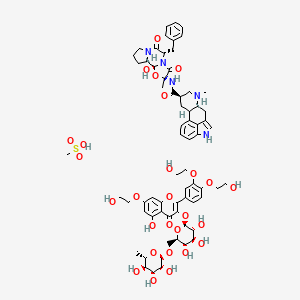

Visualization of Chemical Structure

Caption: 2D representation of Vinorelbine base and L-Tartaric acid.

Synthesis of Vinorelbine Tartrate

The synthesis of vinorelbine is a semi-synthetic process that starts with the natural products catharanthine and vindoline, which are extracted from the leaves of the Madagascar periwinkle (Catharanthus roseus). The overall process can be divided into four main stages: coupling of the two alkaloid precursors, reduction of the resulting intermediate, rearrangement and ring contraction, and finally, salt formation.

Overall Synthesis Workflow

Caption: Key stages in the semi-synthesis of Vinorelbine Tartrate.

Experimental Protocols

The following protocols are synthesized from publicly available information, primarily from patent literature. These are intended to be illustrative and may require optimization for specific laboratory or industrial settings.

Step 1: Coupling of Catharanthine and Vindoline to form Anhydrovinblastine (B1203243)

This step involves the coupling of catharanthine and vindoline in the presence of an acid and a coupling agent, typically ferric chloride.

-

Reactants:

-

Catharanthine tartrate

-

Vindoline

-

Ferric chloride (FeCl₃)

-

Hydrochloric acid (HCl)

-

Chloroform (B151607) (for extraction)

-

Ammonia (for pH adjustment)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve catharanthine tartrate and vindoline in a minimal amount of dilute hydrochloric acid.

-

Add a solution of ferric chloride and allow the reaction to proceed under an inert atmosphere at a controlled temperature (e.g., 4 °C) for approximately 13 hours.

-

Terminate the reaction and adjust the pH of the solution to 7 with ammonia.

-

Centrifuge the reaction mixture and discard the supernatant.

-

Repeatedly extract the product from the remaining solid with chloroform.

-

Combine the chloroform extracts and evaporate the solvent to obtain the crude anhydrovinblastine intermediate.

-

Step 2: Reduction of Anhydrovinblastine to Dehydrated Vinblastine

The anhydrovinblastine intermediate is then reduced, typically using sodium borohydride (B1222165).

-

Reactants:

-

Anhydrovinblastine intermediate from Step 1

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid

-

Chloroform (for extraction)

-

-

Procedure:

-

Dissolve the crude product from Step 1 in dilute hydrochloric acid.

-

Add sodium borohydride to the solution and allow the reaction to proceed at room temperature for approximately 45 minutes under an inert atmosphere.

-

Extract the product with chloroform.

-

Evaporate the chloroform to yield dehydrated vinblastine.

-

Step 3: Rearrangement and Ring Contraction to Vinorelbine Base

This crucial step involves the rearrangement of the catharanthine moiety's ring structure to form the core of vinorelbine.

-

Reactants:

-

Dehydrated vinblastine from Step 2

-

Trifluoroacetic anhydride

-

Dichloromethane (B109758) (solvent)

-

Tetrahydrofuran (B95107) (THF)

-

Saturated brine and sodium chloride solutions (for washing)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

-

Procedure:

-

Dissolve the dehydrated vinblastine in dichloromethane under a nitrogen atmosphere and cool the solution to 0 °C.

-

Slowly add trifluoroacetic anhydride while maintaining the temperature between 0-5 °C. Continue the reaction at this temperature for 3 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in tetrahydrofuran and add water, then stir at room temperature for 2 hours.

-

Add saturated brine and extract the product with chloroform.

-

Wash the combined organic extracts with a saturated sodium chloride solution until the pH is neutral.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting residue by column chromatography to obtain the vinorelbine base.

-

Step 4: Formation of Vinorelbine Tartrate

The final step is the formation of the tartrate salt to improve the drug's stability and solubility.

-

Reactants:

-

Vinorelbine base from Step 3

-

L-Tartaric acid

-

Ethanol (B145695) (solvent)

-

Acetone (B3395972) (solvent)

-

Anhydrous diethyl ether (for precipitation)

-

-

Procedure:

-

Dissolve the purified vinorelbine base and L-tartaric acid in ethanol at room temperature and stir for 30 minutes.

-

Filter the solution and evaporate the solvent to dryness.

-

Dissolve the residue in acetone and then concentrate the solution by evaporation.

-

Add the concentrated acetone solution dropwise to anhydrous diethyl ether with stirring to precipitate the vinorelbine tartrate.

-

Allow the precipitation to complete, then filter the solid product.

-

Wash the crystals with a small amount of anhydrous diethyl ether and dry under vacuum.

-

Quantitative Data from Synthesis

| Step | Reactants | Yield | Purity | Reference |

| Dehydration of Vinblastine Sulfate | Vinblastine Sulfate, SOCl₂/DMF | 55% | 67% | CN1552716A |

| Dehydration of Vinblastine Sulfate | Vinblastine Sulfate, Vilsmeier Reagent | 83% | 80% | CN1552716A |

| Salt Formation | Vinorelbine Base, L-Tartaric Acid | 82.3% | >99.5% | CN101037446A, CN101284842A, CN102766149B |

| Overall Process (from Vinblastine Sulfate) | Vinblastine Sulfate | ~36% | >99.5% | CN101284842A |

Yields and purities are highly dependent on the specific reaction conditions, purification methods, and scale of the synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and semi-synthesis of Vinorelbine Tartrate. The unique structural features of vinorelbine, particularly the modified catharanthine ring, are key to its pharmacological activity. The multi-step semi-synthesis from naturally occurring precursors highlights the complexity of producing this important chemotherapeutic agent. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing. Further research and process optimization may lead to more efficient and sustainable methods for the synthesis of vinorelbine and its analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101037446A - Synthesizing method of vinorelbine tartrate - Google Patents [patents.google.com]

- 3. CN102766149B - A kind of preparation method of vinorelbine tartrate - Google Patents [patents.google.com]

- 4. Vinorelbine Tartrate [drugfuture.com]

- 5. researchgate.net [researchgate.net]

Vinorelbine's Impact on Cell Cycle Progression and Mitotic Arrest: A Technical Guide

Abstract

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, is a potent antineoplastic agent utilized in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[2][3] This interference leads to a halt in the cell cycle at the G2/M phase, triggering mitotic arrest and subsequent apoptotic cell death.[1][4] This technical guide provides an in-depth examination of vinorelbine's molecular interactions with tubulin, its quantitative effects on microtubule dynamics and cell cycle distribution, and the signaling pathways that culminate in apoptosis. Detailed experimental protocols for key assays are provided for research and drug development professionals.

Core Mechanism of Action: Interaction with Tubulin

Vinorelbine exerts its antimitotic effects by binding to the β-tubulin subunit, specifically at the Vinca-binding domain, which is located near the positive end of microtubules.[4] This binding inhibits the polymerization of tubulin dimers into microtubules.[2][5] Unlike some other vinca alkaloids, vinorelbine's interaction induces a conformational change in tubulin that enhances its self-association into spiral aggregates, rather than causing extensive depolymerization at lower concentrations.[4][6] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[2][7]

Quantitative Effects on Microtubule Dynamics

Vinorelbine alters microtubule dynamic instability, the process of alternating growth and shortening crucial for spindle function. Its primary effects include slowing the microtubule growth rate, increasing the duration of growth phases, and reducing the duration of shortening phases.[8][9] This suppression of dynamics, rather than outright depolymerization at clinical concentrations, is key to its efficacy.[8] The inhibitory concentration (IC50) for microtubule polymerization provides a quantitative measure of its potency.

| Drug | IC50 for Microtubule Polymerization Inhibition (µM) |

| Vinorelbine | 0.80 |

| Vinflunine (B192657) | 1.2 |

| Vinblastine | 0.54 |

| Table 1: Comparative IC50 values for the inhibition of purified tubulin polymerization by different Vinca alkaloids. Data is derived from sedimentation assays determining microtubule polymer mass.[8][10] |

Impact on Cell Cycle Progression and Mitotic Arrest

By disrupting the mitotic spindle, vinorelbine activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This prevents the onset of anaphase until all chromosomes are correctly attached to the spindle, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[11] This arrest is a hallmark of vinorelbine's activity and can be readily quantified by analyzing the DNA content of a cell population.[12] While mitotic arrest is a primary outcome, some studies indicate that vinorelbine can also induce apoptosis during interphase, independently of a prolonged mitotic block, particularly in cells with certain genetic backgrounds like APC-deficiency.[11][13][14]

| Cell Line | Vinorelbine Conc. (nM) | Control % in G2/M | Treated % in G2/M |

| ECV304 | 10 | 16.4 ± 1.1 | 43.1 ± 1.2 |

| H292 | 10 | 18.0 ± 1.2 | 48.0 ± 1.8 |

| MCF-7 | 5 | 15.0 ± 0.9 | 45.4 ± 1.9 |

| CAL-27 | 5 | 16.0 ± 0.8 | 37.6 ± 1.4 |

| Table 2: Vinorelbine-induced G2/M cell cycle block after 24 hours of treatment in various human cancer cell lines. Percentages were determined by flow cytometry.[12] |

Signaling Pathways to Apoptosis

Prolonged mitotic arrest induced by vinorelbine ultimately triggers apoptosis through intrinsic and extrinsic pathways. A key event is the activation of the c-Jun N-terminal kinase (JNK) pathway.[15] Activated JNK phosphorylates anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, which inactivates them.[15][16][17] This inactivation, coupled with the increased expression or mitochondrial recruitment of pro-apoptotic proteins like BIM, disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of caspases, which execute programmed cell death.[13][14] In some contexts, vinorelbine's apoptotic induction is also linked to the upregulation of the p53 tumor suppressor protein.[18][19]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is used to quantify the effect of vinorelbine on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

-

GTP solution (100 mM)

-

Vinorelbine stock solution (in DMSO)

-

Glycerol

-

Spectrophotometer with temperature control

Methodology:

-

Preparation: Resuspend purified tubulin in ice-cold polymerization buffer to a final concentration of 1-2 mg/mL (e.g., 17 µM).[8]

-

Reaction Setup: In a 96-well plate or quartz cuvettes, add the tubulin solution. Add varying concentrations of vinorelbine or vehicle control (DMSO) to the wells.

-

Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate/cuvettes to a spectrophotometer pre-warmed to 37°C.[8]

-

Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time (e.g., for 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot absorbance versus time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated. IC50 values are determined by plotting the maximum polymer mass against the logarithm of vinorelbine concentration.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol details the standard method for assessing the distribution of cells in different phases of the cell cycle following vinorelbine treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vinorelbine

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695) (for fixation)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Methodology:

-

Cell Culture and Treatment: Plate cells at a density that ensures exponential growth during the experiment (e.g., 50,000 cells/well in a 6-well plate). Allow cells to adhere for 24 hours.[12]

-

Drug Incubation: Treat the cells with the desired concentrations of vinorelbine or vehicle control for a specified time (e.g., 24 hours).[12]

-

Harvesting: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Collect cells, including those floating in the medium, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[20]

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI/RNase A staining solution and incubate for 20-30 minutes at room temperature in the dark.[20][21]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence emission of PI.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22][23]

Conclusion

Vinorelbine's efficacy as an anticancer agent is fundamentally rooted in its ability to disrupt microtubule dynamics, leading to a robust G2/M phase cell cycle arrest and subsequent apoptosis. By suppressing microtubule growth rates and altering dynamic instability, it prevents the formation of a functional mitotic spindle, activating cellular checkpoints that culminate in programmed cell death. The activation of JNK and modulation of the Bcl-2 protein family are central to this apoptotic response. The provided quantitative data and detailed protocols offer a framework for researchers to further investigate and harness the therapeutic potential of vinorelbine and other microtubule-targeting agents.

References

- 1. The Application of Vinorelbine in Human Medicine [arshinepharma.com]

- 2. What is the mechanism of Vinorelbine Tartrate? [synapse.patsnap.com]

- 3. Vinorelbine - Wikipedia [en.wikipedia.org]

- 4. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. A comparison of thermodynamic parameters for vinorelbine- and vinflunine-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancerquest.org [cancerquest.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Novel actions of the antitumor drugs vinflunine and vinorelbine on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Comparative study of the radiosensitising and cell cycle effects of vinflunine and vinorelbine, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The microtubule poison vinorelbine kills cells independently of mitotic arrest and targets cells lacking the APC tumour suppressor more effectively - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The microtubule poison vinorelbine kills cells independently of mitotic arrest and targets cells lacking the APC tumour suppressor more effectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vinblastine-induced phosphorylation of Bcl-2 and Bcl-XL is mediated by JNK and occurs in parallel with inactivation of the Raf-1/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential effect of vinorelbine versus paclitaxel on ERK2 kinase activity during apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effect of Vinorelbine on cell growth and apoptosis induction in human osteosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. Flow Cytometry Protocol [sigmaaldrich.com]

- 23. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]

The Discovery and Development of Vinorelbine: A Semi-Synthetic Vinca Alkaloid

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vinorelbine (B1196246), a semi-synthetic derivative of the vinca (B1221190) alkaloids, represents a significant advancement in the chemotherapy of non-small cell lung cancer and breast cancer. This technical guide provides a comprehensive overview of the discovery, history, and development of vinorelbine. It details the semi-synthetic production process from the natural precursors, catharanthine (B190766) and vindoline (B23647), and elucidates its mechanism of action as a potent microtubule inhibitor. This document includes detailed experimental protocols for its synthesis and key biological assays, alongside a summary of its pharmacokinetic profile and clinical efficacy in major cancer types. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its molecular interactions and practical application in research settings.

Discovery and History

The journey of vinorelbine begins with the exploration of natural products for therapeutic agents. The parent compounds, vinblastine (B1199706) and vincristine, were first isolated from the Madagascar periwinkle, Catharanthus roseus. These vinca alkaloids demonstrated significant anti-tumor activity but were also associated with considerable neurotoxicity.

In the 1980s, a team of researchers led by pharmacist Pierre Potier at the Centre National de la Recherche Scientifique (CNRS) in France sought to develop a new generation of vinca alkaloids with an improved therapeutic index. Their efforts focused on the semi-synthesis of novel derivatives, leading to the creation of vinorelbine.[1][2] This novel compound was synthesized through the modification of the catharanthine moiety of the vinca alkaloid structure.[3]

Vinorelbine was licensed to the Pierre Fabre Group, a French pharmaceutical company, for clinical development. It was first approved in France in 1989 for the treatment of non-small cell lung cancer (NSCLC) under the brand name Navelbine®.[1][2] Subsequently, its indication was expanded to include metastatic breast cancer in 1991.[1] The United States Food and Drug Administration (FDA) granted approval for vinorelbine in December 1994 for the treatment of NSCLC.[1][2]

Mechanism of Action

Vinorelbine exerts its cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.[4][5] Unlike other vinca alkaloids, vinorelbine shows a greater specificity for mitotic microtubules over axonal microtubules, which may contribute to its lower neurotoxicity.[3]

The primary target of vinorelbine is tubulin, the protein subunit of microtubules.[4] Vinorelbine binds to the β-tubulin subunit at the vinca-binding domain, which is located near the positive end of the microtubules.[4][6] This binding inhibits the polymerization of tubulin into microtubules and promotes their disassembly.[5][7] The disruption of microtubule function leads to the arrest of cells in the metaphase of mitosis, ultimately triggering apoptosis (programmed cell death).[4][8]

The interaction of vinorelbine with tubulin is complex. Nuclear magnetic resonance (NMR) studies have revealed that the tubulin dimer has approximately 2.6 to 2.7 binding sites for vinorelbine with a high affinity (Kd < 10⁻⁵ M) at physiological temperatures.[1]

Signaling Pathway of Vinorelbine-Induced Apoptosis

Caption: Vinorelbine's mechanism of action leading to apoptosis.

Semi-Synthetic Production

Vinorelbine is produced through a semi-synthetic process starting from two naturally occurring vinca alkaloids: catharanthine and vindoline.[5][8] The core of the synthesis involves the coupling of these two precursors, followed by a series of chemical modifications.

Experimental Workflow for Vinorelbine Synthesis

Caption: General workflow for the semi-synthesis of Vinorelbine.

Detailed Experimental Protocols

Protocol 1: Semi-Synthesis of Vinorelbine Tartrate [9]

-

Coupling Reaction:

-

In a suitable reactor, dissolve catharanthine tartrate and vindoline in a minimal amount of dilute hydrochloric acid.

-

Add ferric trichloride (B1173362) solution and allow the reaction to proceed for approximately 13 hours at 4°C under air-proof conditions.

-

Terminate the reaction and adjust the pH to 7 with ammonia.

-

Centrifuge the reaction mixture at high speed and discard the supernatant.

-

Repeatedly extract the lower layer with chloroform (B151607) and collect the organic phases.

-

Evaporate the chloroform to obtain the crude coupled product.

-

-

Reduction:

-

React the crude product from the previous step with sodium borohydride (B1222165) to yield dehydrated vinblastine.

-

-

Ring-Opening and Rearrangement:

-

Treat the dehydrated vinblastine with trifluoroacetic anhydride (B1165640) to induce ring-opening and rearrangement, forming vinorelbine.

-

-

Salt Formation:

-

React the vinorelbine base with tartaric acid to form vinorelbine bitartrate.

-

Protocol 2: Purification of Vinorelbine by Preparative HPLC [10]

-

Sample Preparation: Dissolve the crude vinorelbine or its salt in purified water, filter through a membrane filter, and dilute with purified water.

-

Chromatographic Conditions:

-

Column: Reversed-phase C8 or C18 preparative column.

-

Mobile Phase A: Organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Mobile Phase B: Dihydrogen phosphate (B84403) aqueous solution/organic solvent mixture.

-

Mobile Phase C: Purified water.

-

Flow Rate: 0.5 L/min - 10 L/min.

-

Detection: UV at 267 nm.[11]

-

-

Purification Process:

-

Equilibrate the column with the initial mobile phase conditions.

-

Load the prepared sample onto the column.

-

Elute with a gradient of the mobile phases to separate vinorelbine from impurities.

-

Collect the fraction containing the target peak.

-

-

Desalting and Extraction:

-

Perform a desalting step using a mobile phase of organic solvent and purified water.

-

Add the collected fraction to a mixed solvent of an organic solvent (e.g., dichloromethane) and water.

-

Adjust the pH to 8-12.

-

Separate the organic layer, wash, dry, and concentrate under reduced pressure to obtain purified vinorelbine.

-

Quantitative Data Summary

Pharmacokinetic Parameters

The pharmacokinetics of vinorelbine have been extensively studied in cancer patients. Following intravenous administration, vinorelbine exhibits a triphasic plasma concentration decay.[3][6]

Table 1: Pharmacokinetic Parameters of Intravenous Vinorelbine in Adult Cancer Patients

| Parameter | Value | Reference(s) |

| Terminal Half-Life (t½) | 27.7 - 44.7 hours | [3][6] |

| Plasma Clearance (CL) | 0.97 - 1.28 L/h/kg | [3][6] |

| Volume of Distribution (Vz) | 25.4 - 75.61 L/kg | [3][6] |

| Protein Binding | 79.6% - 91.2% | [3] |

| Oral Bioavailability | ~27% (range 12-59%) | [4] |

Preclinical Efficacy: IC50 Values

The in vitro cytotoxic activity of vinorelbine has been evaluated in various cancer cell lines.

Table 2: IC50 Values of Vinorelbine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| HOS | Osteosarcoma | 3.2 (24h), 0.8 (48h), 0.4 (72h) | [12] |

| MG-63 | Osteosarcoma | Not specified | [12] |

| P388 (sensitive) | Murine Leukemia | Not specified | [13] |

| P388 (resistant) | Murine Leukemia | Not specified | [13] |

Note: Specific IC50 values for P388 cell lines were not provided in the search results, but the study indicates differential sensitivity.

Clinical Efficacy

Vinorelbine has demonstrated significant clinical activity, both as a single agent and in combination with other chemotherapy drugs, in the treatment of NSCLC and breast cancer.

Table 3: Summary of Clinical Trial Results for Vinorelbine in Non-Small Cell Lung Cancer (NSCLC)

| Trial/Study | Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference(s) |

| SWOG S9411 | Vinorelbine + Cisplatin | Advanced NSCLC | 26% | 8 months | [8] |

| ELVIS trial | Vinorelbine | Elderly (>70 years) Advanced NSCLC | 20% | 28 weeks | [14] |

| Gridelli et al. | Vinorelbine + Gemcitabine | Elderly (>70 years) Advanced NSCLC | 22% | 29 weeks | [14] |

| FLEX trial | Vinorelbine + Cisplatin ± Cetuximab | Advanced NSCLC | 29% (VC), 36% (VC + Cetuximab) | 10.1 months (VC), 11.3 months (VC + Cetuximab) | [14] |

| Kang et al. | Vinorelbine monotherapy (3rd/4th line) | Advanced NSCLC | 19.5% | 7.6 months | [15] |

| Real-world data | Vinorelbine monotherapy | Advanced NSCLC | 22% (PR) | 7.5 months | [16] |

| Real-world data | Vinorelbine + Platinum | Advanced NSCLC | 22% (PR) | 12.4 months | [16] |

Table 4: Summary of Clinical Trial Results for Vinorelbine in Breast Cancer

| Trial/Study | Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Time to Progression/PFS | Reference(s) |

| Phase II (First-line) | Intravenous Vinorelbine | Advanced Breast Cancer | 41% | 6 months | [14] |

| Phase II (First-line) | Oral Vinorelbine | Advanced Breast Cancer | 31% | 17.4 weeks | [2] |

| NorBreast-231 | Oral Vinorelbine vs. Paclitaxel | ER+/HER2- Advanced Breast Cancer | 75.8% (DCR) | Not specified | [17] |

| NCCTG study | Oral Vinorelbine | Elderly (≥65 years) Metastatic Breast Cancer | 4% | 4.7 months | [15] |

DCR = Disease Control Rate; PR = Partial Response; PFS = Progression-Free Survival

Key Experimental Protocols

Protocol 3: Tubulin Polymerization Assay

This assay measures the effect of vinorelbine on the in vitro assembly of microtubules.

-

Reagents and Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)

-

Vinorelbine stock solution

-

96-well microplate

-

Spectrophotometer or fluorometer capable of kinetic reads at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer in a 96-well plate.

-

Add vinorelbine at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known microtubule inhibitor).

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of vinorelbine on the rate and extent of tubulin polymerization.

-

Protocol 4: Apoptosis Assay by Annexin V Staining and Flow Cytometry[18][19][20][21]

This protocol is used to quantify the percentage of apoptotic cells following treatment with vinorelbine.

-

Cell Culture and Treatment:

-

Culture cancer cells to the desired confluency.

-

Treat the cells with various concentrations of vinorelbine for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-Annexin V positive, PI-negative cells are considered early apoptotic.

-

FITC-Annexin V positive, PI-positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by vinorelbine.

-

Conclusion

Vinorelbine stands as a testament to the power of rational drug design based on natural product scaffolds. Its development marked a significant step forward in cancer chemotherapy, offering an effective treatment with a more favorable safety profile compared to its predecessors. This technical guide has provided a detailed overview of the discovery, synthesis, mechanism of action, and clinical application of vinorelbine, intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development. The provided experimental protocols and quantitative data summaries offer a foundation for further investigation and application of this important therapeutic agent.

References

- 1. Differential binding to the alpha/beta-tubulin dimer of vinorelbine and vinflunine revealed by nuclear magnetic resonance analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacokinetics of vinorelbine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemotherapy - Wikipedia [en.wikipedia.org]

- 8. thoracrespract.org [thoracrespract.org]

- 9. CN101037446A - Synthesizing method of vinorelbine tartrate - Google Patents [patents.google.com]

- 10. CN109988184B - Purification method of vinorelbine - Google Patents [patents.google.com]

- 11. Characterization of impurities in semi-synthetic vinorelbine bitartrate by HPLC-MS with mass spectrometric shift technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Vinorelbine in Non-Small Cell Lung Cancer: Real-World Data From a Single-Institution Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Phase I Comparative Pharmacokinetic and Safety Study of Two Intravenous Formulations of Vinorelbine in Patients With Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vinorelbine's Target Binding and Interaction with Tubulin Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, is a potent anti-mitotic agent widely used in cancer chemotherapy. Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides a comprehensive overview of the molecular interactions between vinorelbine and its target, the tubulin protein. It delves into the specifics of the binding site, the differential interactions with various tubulin isoforms, and the downstream signaling consequences of this interaction. This document synthesizes quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular processes to serve as a critical resource for researchers in oncology and drug development.

Vinorelbine's Binding Site and Mechanism of Action

Vinorelbine exerts its anti-cancer effects by binding to tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerize to form microtubules.[1] Like other vinca alkaloids, vinorelbine binds to the β-tubulin subunit at a specific site known as the Vinca-binding domain, which is located near the positive end of the microtubule.[1] This binding is rapid and reversible and induces a conformational change in the tubulin dimer, which in turn increases the affinity of tubulin for itself.[1]

At high concentrations, vinorelbine promotes the depolymerization of microtubules and the destruction of the mitotic spindle.[1] However, at lower, more clinically relevant concentrations, its primary effect is the suppression of microtubule dynamics.[1] This includes slowing the rate of microtubule growth and shortening and increasing the time microtubules spend in a state of attenuated dynamics (neither growing nor shortening).[1] This disruption of the delicate balance of microtubule polymerization and depolymerization is sufficient to arrest cells in the M-phase of the cell cycle, ultimately leading to apoptotic cell death.[2][3]

Molecular docking studies have further elucidated the binding mode of vinorelbine within the α,β-tubulin interface, providing insights into the structure-activity relationship of vinca alkaloids.[4]

Quantitative Analysis of Vinorelbine-Tubulin Interaction

The affinity of vinorelbine for tubulin has been quantified using various biophysical techniques. These studies provide valuable data for understanding its potency and for comparing it with other microtubule-targeting agents.

| Parameter | Value | Method | Organism/System | Reference |

| Binding Affinity (Kd) | < 10 µM | NMR Spectroscopy | Sheep Brain Tubulin | [5] |

| IC50 (Polymerization Inhibition) | 0.80 µM | Sedimentation Assay | Bovine Brain Tubulin | |

| Overall Affinity Ranking | Vincristine (B1662923) > Vinblastine > Vinorelbine | Sedimentation Velocity | Porcine Brain Tubulin | [6] |

| Binding Sites | ~2.6 per tubulin dimer | NMR Spectroscopy | Sheep Brain Tubulin | [5] |

Note: The overall affinity of vinca alkaloids for tubulin appears to correlate with their clinical dosages, with vincristine having the highest affinity and being used at the lowest doses, while vinorelbine has a lower affinity and is used at higher doses.[6][7]

Interaction with Tubulin Isoforms and Mechanisms of Resistance

The differential expression of tubulin isotypes, particularly β-tubulin isotypes, in cancer cells is a significant factor in determining their sensitivity to vinorelbine. Overexpression of the class III β-tubulin isotype (βIII-tubulin) is frequently associated with resistance to vinorelbine and other microtubule-targeting agents in various cancers, including non-small cell lung cancer.[8][9][10][11][12]

While direct quantitative binding data of vinorelbine to each purified tubulin isotype is limited in the public domain, the correlation between high βIII-tubulin expression and clinical resistance strongly suggests a weaker interaction between vinorelbine and this specific isotype.[11][12] This altered binding affinity is believed to be a key mechanism of drug resistance.

The purification of specific tubulin isotypes from various sources, such as cultured cells or brain tissue, is now possible through methods like polymerization-depolymerization cycles and affinity purification using TOG domains.[13][14][15][16][17] These techniques are crucial for conducting in vitro assays to precisely determine the binding affinities of drugs like vinorelbine to different tubulin isotypes.

Signaling Pathways Affected by Vinorelbine

The disruption of microtubule dynamics by vinorelbine triggers a cascade of signaling events, culminating in cell cycle arrest and apoptosis.

Caption: Vinorelbine-induced signaling cascade leading to apoptosis.

The primary consequence of vinorelbine's interaction with tubulin is the disruption of the mitotic spindle, leading to a prolonged arrest in the M-phase of the cell cycle.[18] This mitotic arrest can trigger several downstream signaling pathways:

-

JNK Pathway: Prolonged activation of c-Jun N-terminal kinase (JNK) is a critical step in vinorelbine-induced apoptosis. This activation is often mediated by an imbalance in reactive oxygen species (ROS).[19]

-

Mcl-1 Downregulation: Activated JNK can lead to the downregulation of the anti-apoptotic protein Mcl-1, further promoting cell death.[19]

-

NF-κB Pathway: The NF-κB/IκB signaling pathway has also been implicated in mediating vinca alkaloid-induced apoptosis.[20]

-

Bcl-2 Family: Phosphorylation of the pro-apoptotic protein Bcl-2 is another mechanism through which vinca alkaloids can induce apoptosis.[3]

Ultimately, these pathways converge on the activation of caspases, the executioners of apoptosis, leading to programmed cell death.

Key Experimental Protocols

Accurate and reproducible experimental data are the foundation of our understanding of vinorelbine's mechanism of action. Below are detailed methodologies for key assays used to characterize the interaction between vinorelbine and tubulin.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of tubulin into microtubules in a cell-free system.

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules. Inhibitors of polymerization, like vinorelbine, will reduce the rate and extent of the fluorescence increase.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

DAPI solution

-

Glycerol

-

Vinorelbine and control compounds (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer)

-

Black, opaque 96-well plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare serial dilutions of vinorelbine and control compounds in General Tubulin Buffer.

-

Tubulin Polymerization Mix: On ice, prepare the polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and a final concentration of 10 µM DAPI.

-

Assay Setup: Pipette the compound dilutions into the wells of a pre-warmed 96-well plate.

-

Initiation: To start the reaction, add the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every 60 seconds) for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of vinorelbine can be quantified by comparing the polymerization rate and the steady-state fluorescence level to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the vinorelbine concentration.

Sedimentation Velocity Analytical Ultracentrifugation

This technique is used to study the self-association of tubulin induced by vinca alkaloids and to determine the thermodynamics of this interaction.

Principle: Analytical ultracentrifugation measures the rate at which molecules move in a strong centrifugal field. The sedimentation coefficient is dependent on the mass and shape of the molecules. Vinorelbine induces tubulin to form spiral aggregates, which have a higher sedimentation coefficient than tubulin dimers. By measuring the sedimentation coefficient at different concentrations of vinorelbine and tubulin, the affinity constants for drug binding and tubulin self-association can be determined.

Materials:

-

Purified tubulin

-

Vinorelbine

-

Buffer (e.g., 50 µM GDP or GTP)

-

Analytical ultracentrifuge with absorbance or interference optics

Procedure:

-

Sample Preparation: Prepare samples of tubulin at a constant concentration with varying concentrations of vinorelbine in the appropriate buffer.

-

Centrifugation: Load the samples into the analytical ultracentrifuge cells. Centrifuge the samples at a specific speed and temperature (e.g., 42,000 rpm at 20°C).

-

Data Acquisition: Collect sedimentation data by scanning the cells at regular time intervals using either absorbance or interference optics.

-

Data Analysis: Analyze the raw sedimentation data using software like SEDFIT or UltraScan. The data can be fitted to models of ligand-mediated self-association to extract thermodynamic parameters, such as the equilibrium constants for vinorelbine binding to tubulin dimers and for the association of liganded dimers into spiral polymers.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (vinorelbine) to a macromolecule (tubulin). By titrating one component into the other and measuring the heat change after each injection, a binding isotherm can be generated. Fitting this curve provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Purified tubulin

-

Vinorelbine

-

Identical, degassed buffer for both tubulin and vinorelbine solutions

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare a solution of tubulin in the sample cell and a more concentrated solution of vinorelbine in the injection syringe. Both solutions must be in the exact same buffer to minimize heats of dilution.

-

Titration: Perform a series of small injections of the vinorelbine solution into the tubulin solution while maintaining a constant temperature.

-

Heat Measurement: The instrument measures the heat change associated with each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot this against the molar ratio of vinorelbine to tubulin to generate a binding isotherm. Fit the data to a suitable binding model to determine the Kd, n, and ΔH.

Conclusion

Vinorelbine's clinical efficacy is rooted in its specific interaction with β-tubulin, leading to the suppression of microtubule dynamics and subsequent mitotic arrest and apoptosis. The expression of different tubulin isotypes, particularly the upregulation of βIII-tubulin, represents a significant clinical challenge due to its association with drug resistance. A deeper, quantitative understanding of the differential binding of vinorelbine to these isoforms is crucial for the development of next-generation microtubule-targeting agents that can overcome these resistance mechanisms. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these interactions and to screen for novel compounds with improved therapeutic profiles. The continued elucidation of the downstream signaling pathways will also open new avenues for combination therapies that can enhance the efficacy of vinorelbine and other vinca alkaloids.

References

- 1. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential binding to the alpha/beta-tubulin dimer of vinorelbine and vinflunine revealed by nuclear magnetic resonance analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of thermodynamic parameters for vinorelbine- and vinflunine-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. Expression of class III {beta}-tubulin is predictive of patient outcome in patients with non-small cell lung cancer receiving vinorelbine-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oaepublish.com [oaepublish.com]

- 13. Methods in Tubulin Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]

- 15. One-step purification of assembly-competent tubulin from diverse eukaryotic sources - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Affinity Purification and Characterization of Functional Tubulin from Cell Suspension Cultures of Arabidopsis and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 20. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the In Vitro Cytotoxicity of Vinorelbine Across Diverse Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, is a well-established chemotherapeutic agent employed in the treatment of various malignancies, most notably non-small cell lung cancer (NSCLC) and breast cancer.[1][2][3][4][5][6][7] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[3][8][9][10][11][12] This interference leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis.[1][8][11][13][14] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Vinorelbine across a spectrum of cancer cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Vinorelbine in various cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as exposure time and the cytotoxicity assay used.

| Cancer Type | Cell Line | IC50 (nM) | Exposure Time | Assay | Reference |

| Breast Cancer | BCap37 | 2.3 ± 0.4 | 72 h | MTT | [15] |

| BC-DS (Vinorelbine-resistant) | 729 ± 100 | 72 h | MTT | [15] | |

| BC-TS (Vinorelbine-resistant) | 120 ± 21 | 72 h | MTT | [15] | |

| 4T1 | >1000 (approx. based on graph) | Not Specified | Cell Viability | [16] | |

| Lung Cancer | A549 | 50,130 | 24 h | XTT | [13] |

| Osteosarcoma | HOS (TP53 wild-type) | 3.2 ± 0.8 | 24 h | Not Specified | [17] |

| HOS (TP53 wild-type) | 0.8 ± 0.5 | 48 h | Not Specified | [17] | |

| HOS (TP53 wild-type) | 0.4 ± 0.3 | 72 h | Not Specified | [17] | |

| Leukemia | B-CLL (Patient Samples) | 4 ng/ml - 83 µg/ml | Not Specified | INT | [18] |

Mechanism of Action and Signaling Pathways

Vinorelbine exerts its cytotoxic effects primarily by targeting tubulin, the fundamental protein component of microtubules.[3][8][9] By binding to β-tubulin subunits, Vinorelbine inhibits their polymerization into microtubules, leading to a cascade of cellular events that culminate in cell death.[3][8]

Microtubule Disruption and Mitotic Arrest

At high concentrations, Vinorelbine promotes microtubule depolymerization, while at lower concentrations, it suppresses microtubule dynamics, effectively freezing them in a state of attenuated activity.[3][8] This disruption of microtubule function is particularly detrimental during mitosis, as it prevents the proper formation and function of the mitotic spindle.[8][9][10] Consequently, cancer cells are arrested in the G2/metaphase stage of the cell cycle.[1][11]

Caption: Vinorelbine's disruption of microtubule dynamics leading to G2/M arrest.

Induction of Apoptosis

The prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This process involves a complex interplay of pro- and anti-apoptotic proteins, ultimately leading to the activation of caspases, the executioners of apoptosis.

Several key signaling molecules have been implicated in Vinorelbine-induced apoptosis:

-

Bcl-2 Family: Vinorelbine has been shown to cause a decrease in the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[1] The Bcl-2 family of proteins are critical regulators of apoptosis, and a shift in the balance towards pro-apoptotic members can initiate the apoptotic cascade.

-

Caspases: The activation of caspase-3, -8, and -9 has been observed in Jurkat cells following Vinorelbine treatment, indicating the involvement of the caspase cascade in Vinorelbine-mediated apoptosis.[1]

-

p53: The tumor suppressor protein p53 can play a role in the cellular response to chemotherapy. In TP53 wild-type HOS osteosarcoma cells, Vinorelbine treatment led to an up-regulation of p53 expression.[17][19] However, Vinorelbine can also induce apoptosis independently of p53 status.[17][19]

Caption: Simplified signaling pathway of Vinorelbine-induced apoptosis.

Experimental Protocols

Standardized protocols are essential for reproducible in vitro cytotoxicity studies. The following are detailed methodologies for commonly used assays.

Cell Culture and Drug Preparation

-

Cell Lines: Obtain the desired cancer cell lines from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). For example, NSCLC cell lines A549, Calu-6, and H1792 can be grown in appropriate media from Sigma-Aldrich.[4]

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]

-

Vinorelbine Stock Solution: Prepare a high-concentration stock solution of Vinorelbine in a suitable solvent (e.g., DMSO or sterile water) and store it at -20°C.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium.

Cytotoxicity Assays

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Remove the old medium and add fresh medium containing various concentrations of Vinorelbine. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.

The XTT assay is similar to the MTT assay but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

XTT Addition: Add the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Drug Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance. In the context of Vinorelbine, several mechanisms of resistance have been identified in vitro.

-

P-glycoprotein (P-gp) Overexpression: P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Overexpression of P-gp can lead to increased removal of Vinorelbine from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[15][20]

-

Multidrug Resistance-Associated Protein (MRP1): Similar to P-gp, MRP1 is another ABC transporter that can contribute to Vinorelbine resistance by actively transporting the drug out of the cell.[20][21]

-

Tubulin Mutations: Alterations in the structure of tubulin can reduce the binding affinity of Vinorelbine, rendering it less effective at disrupting microtubule function.[22]

Caption: Key mechanisms of in vitro resistance to Vinorelbine.

Conclusion

Vinorelbine demonstrates significant in vitro cytotoxicity across a wide range of cancer cell lines, primarily through its action as a microtubule-destabilizing agent. This activity leads to mitotic arrest and the induction of apoptosis through various signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic potential of Vinorelbine. Future research should continue to explore the nuances of Vinorelbine's mechanism of action, its interactions with other therapeutic agents, and strategies to overcome drug resistance.

References

- 1. concordia.ab.ca [concordia.ab.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Vinorelbine Tartrate? [synapse.patsnap.com]

- 10. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. Comparative study of the radiosensitising and cell cycle effects of vinflunine and vinorelbine, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemotherapy - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Overcoming Breast Cancer Drug Resistance: A Novel Approach Using siRNA-Mediated P-glycoprotein Downregulation to Enhance Vinorelbine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Dual-directional effect of vinorelbine combined with cisplatin or fluorouracil on tumor growth and metastasis in metronomic chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro activity of vinorelbine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of Vinorelbine on cell growth and apoptosis induction in human osteosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Effects of vinorelbine on cisplatin resistance reversal in human lung cancer A549/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro evaluation of new anticancer drugs, exemplified by vinorelbine, using the fluorometric microculture cytotoxicity assay on human tumor cell lines and patient biopsy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antitumor Efficacy of Vinorelbine in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of Vinorelbine (B1196246) in various xenograft models. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental methodologies, quantitative efficacy data, and the underlying molecular mechanisms of action.

Executive Summary

Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, has demonstrated significant antitumor activity in a range of preclinical xenograft models. Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] This guide summarizes key findings from multiple studies, presenting quantitative data on tumor growth inhibition and synergistic effects with other therapies. Detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways implicated in Vinorelbine's activity and standardized experimental workflows are visualized to provide a clear conceptual framework for future research.

Quantitative Antitumor Activity of Vinorelbine

The efficacy of Vinorelbine has been evaluated in various xenograft models, both as a monotherapy and in combination with other agents. The following tables summarize the quantitative outcomes from several key studies.

| Xenograft Model | Cancer Type | Treatment | Dosage | Key Findings | Reference |

| 973 | Lung Adenocarcinoma | Vinorelbine | 2 mg/kg (i.p.) | Significant tumor growth inhibition. When combined with 20Gy radiation, tumor growth delay was 28 days. | [3][4] |

| 973 | Lung Adenocarcinoma | Vinorelbine + Radiation (10Gy and 20Gy) | 2 mg/kg (i.p.) | Enhancement factors of 1.1 and 1.2, respectively, indicating a synergistic effect. | [3][4] |

| Human Ovarian Carcinoma | Ovarian Cancer | Vinorelbine | 1 x 20 mg/kg | Statistically significant reduction in tumor growth compared to the control group. | [3] |

| 4T1 | Breast Cancer | Vinorelbine + Cisplatin (B142131) (metronomic) | Low doses (e.g., 0.03125/0.05 mg/kg) | Increased tumor growth. | [5] |

| 4T1 | Breast Cancer | Vinorelbine + Cisplatin (metronomic) | High doses (e.g., 2/3.2 mg/kg) | Decreased tumor growth by 72.20%. | [5] |

| 4T1 | Breast Cancer | Vinorelbine + 5-FU (metronomic) | Low doses (e.g., 0.0525/3.9375 mg/kg) | Increased tumor growth by 67.17%. | [5] |

| 4T1 | Breast Cancer | Vinorelbine + 5-FU (metronomic) | High doses (e.g., 0.84/63 mg/kg) | Decreased tumor growth by 28.79%. | [5] |

| A-549 | Non-Small Cell Lung Cancer | Vinorelbine + Carboplatin (B1684641) + Pirfenidone (B1678446) | Not specified | Significantly reduced the growth and proliferation of xenografts. | [6] |

| P388 | Leukemia | Vinorelbine-loaded implants | Not specified | More effective than i.v. administration in increasing median survival time. | [7] |

Key Signaling Pathways

Vinorelbine's primary mechanism of action is the disruption of microtubule dynamics.[1][2] Additionally, recent studies have elucidated its role in activating the STING (Stimulator of Interferon Genes) signaling pathway, which can contribute to its antitumor effects by inducing an immune response.

Caption: Vinorelbine's dual mechanism of action.

Experimental Protocols

This section provides a detailed methodology for a generalized preclinical xenograft study with Vinorelbine, based on common practices from the cited literature.

1. Cell Culture and Animal Models:

-

Cell Lines: Human cancer cell lines (e.g., 973 lung adenocarcinoma, A-549 non-small cell lung cancer, 4T1 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][5][6]

-

Animals: Immunocompromised mice (e.g., nude mice, BALB/c mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.[3][5] Animals are housed in a controlled environment with ad libitum access to food and water.

2. Xenograft Implantation:

-

Tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in 0.1-0.2 mL of saline or culture medium) are injected subcutaneously into the flank of the mice.[5] For some studies, cells may be mixed with Matrigel to enhance tumor formation.

3. Tumor Growth Monitoring and Treatment Initiation:

-

Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Animals are randomized into control and treatment groups (typically 6-8 mice per group).[3]

4. Vinorelbine Administration:

-

Preparation: Vinorelbine is diluted in a suitable vehicle, such as 0.9% NaCl solution.[3]

-

Dosage and Route: The dosage and administration route vary between studies. A common regimen is 2 mg/kg administered intraperitoneally (i.p.).[3] Other studies have explored different doses and intravenous (i.v.) or oral administration.

5. Data Collection and Analysis:

-

Tumor volumes and body weights are recorded regularly throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Efficacy endpoints include tumor growth inhibition (TGI), tumor growth delay (TGD), and survival.

-

Statistical analysis is performed to compare the outcomes between treatment and control groups.

6. In Vitro Assays (Optional but Recommended):

-

Clonogenic Assay: To assess the radiosensitizing effect of Vinorelbine, cells are treated with the drug before or after irradiation, and colony formation is evaluated.[3]

-

Apoptosis Assays: Flow cytometry or Western blotting can be used to measure markers of apoptosis (e.g., caspase activation) in treated cells.[5]

Caption: Generalized workflow for in vivo efficacy testing.

Conclusion

The preclinical data strongly support the antitumor activity of Vinorelbine in various xenograft models. Its efficacy as a single agent and in combination with other therapies, such as radiation and chemotherapy, highlights its clinical potential. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for designing and interpreting future preclinical studies aimed at further optimizing Vinorelbine-based cancer therapies. The elucidation of its impact on the STING signaling pathway opens new avenues for exploring its immunomodulatory effects and developing novel combination strategies.

References

- 1. Superior in vivo experimental antitumour activity of vinflunine, relative to vinorelbine, in a panel of human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mattioli1885journals.com [mattioli1885journals.com]

- 3. Human ovarian cancer xenografts in nude mice: chemotherapy trials with paclitaxel, cisplatin, vinorelbine and titanocene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mattioli1885journals.com [mattioli1885journals.com]

- 5. Dual-directional effect of vinorelbine combined with cisplatin or fluorouracil on tumor growth and metastasis in metronomic chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical studies on the antitumor and non-toxic effect of combining pirfenidone with vinorelbine and carboplatin in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental studies and preliminary clinical trial of vinorelbine-loaded polymeric bioresorbable implants for the local treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinorelbine CAS number and physical properties for laboratory use

An In-depth Overview of Vinorelbine's Properties and Applications in Research

This technical guide provides comprehensive information on the CAS number and physical properties of Vinorelbine (B1196246) for laboratory use. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's characteristics, relevant experimental protocols, and its mechanism of action.

Chemical Identification

| Identifier | Value |

| Chemical Name | Vinorelbine |

| CAS Number | 71486-22-1[1][2][3][4][5][6] |

| Vinorelbine Tartrate CAS Number | 125317-39-7[1][7] |

| Molecular Formula | C₄₅H₅₄N₄O₈[1][3][8] |

| Molecular Weight | 778.93 g/mol [3] |

Physical and Chemical Properties

Vinorelbine is a semi-synthetic vinca (B1221190) alkaloid, appearing as a white to yellow or light brown amorphous powder.[8] The following table summarizes its key physical and chemical properties relevant for laboratory handling and experimentation.

| Property | Value | Source |

| Appearance | White to yellow or light brown amorphous powder | [8] |

| Melting Point | 181-183 °C | [8] |

| Solubility | Water: >1000 mg/mL (as tartrate salt, pH approx. 3.5)[8], 10 mg/mL[7][8][9] DMSO: ~46 mg/mL (as tartrate salt)[9], 100 mg/mL (as ditartrate salt)[10] Ethanol: Soluble[1][6] Other Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2] | [1][2][6][7][8][9][10] |

| Stability | Unopened Vials (Refrigerated): Stable at 2°C to 8°C, protected from light.[11][12] Unopened Vials (Room Temperature): Stable for up to 72 hours at up to 25°C.[8][11] Diluted Solutions: Stability varies by diluent, concentration, and container material, but can be stable for 24 hours to several days under controlled conditions.[11][13][14][15] Storage: Should not be frozen.[11] For long-term storage of stock solutions, -20°C or -80°C is recommended.[9][12] | [8][9][11][12][13][14][15] |

| Optical Rotation | [α]D²⁰ +52.4° (c = 0.3 in CHCl₃) | [3][6][8] |

| UV Maximum Absorption (in Ethanol) | 215, 268, 282, 293, 310 nm | [3][5][6] |

Mechanism of Action and Signaling Pathways

Vinorelbine's primary mechanism of action is the disruption of microtubule dynamics, which is essential for mitotic spindle formation and chromosome segregation during cell division.[1][11] By binding to β-tubulin, Vinorelbine inhibits the polymerization of tubulin into microtubules.[1] This leads to a mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][6][16]

The disruption of microtubule function by Vinorelbine can trigger downstream signaling events, including the activation of the tumor suppressor protein p53 and the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[6][12][17]

Below is a simplified representation of Vinorelbine's mechanism of action.

Experimental Protocols

This section outlines methodologies for key experiments involving Vinorelbine.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for determining the cytotoxic effects of Vinorelbine on cultured cells.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

Vinorelbine stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Vinorelbine in complete culture medium.

-

Remove the old medium from the wells and add the Vinorelbine dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the Vinorelbine stock).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[2][10][18][19]

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[2][10]

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a plate reader.[2][10]

-

Calculate the percentage of cell viability relative to the vehicle control.

Sample Preparation for HPLC Analysis

This protocol describes common methods for preparing biological samples for the quantification of Vinorelbine using High-Performance Liquid Chromatography (HPLC).

a) Protein Precipitation: This is a rapid method for removing proteins from plasma or whole blood samples.[7][9]

Materials:

-

Biological sample (e.g., plasma, whole blood)

-

Precipitating agent (e.g., ice-cold acetonitrile (B52724) or methanol)[7][9]

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a microcentrifuge tube containing the biological sample, add 3 volumes of the precipitating agent.[7]

-

Vortex the mixture vigorously for 1 minute to denature and precipitate the proteins.[7]

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully collect the supernatant for injection into the HPLC system.[7]

b) Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample extract compared to protein precipitation.[7][9]

Materials:

-

Biological sample

-

Internal standard (optional)

-

Extraction solvent (e.g., a mixture of organic solvents)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (mobile phase)

Procedure:

-

To a tube containing the biological sample and internal standard, add the extraction solvent.

-